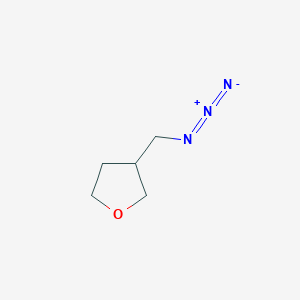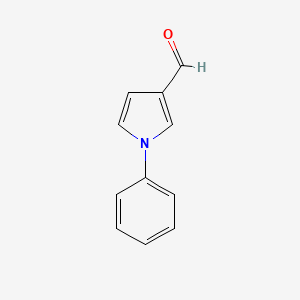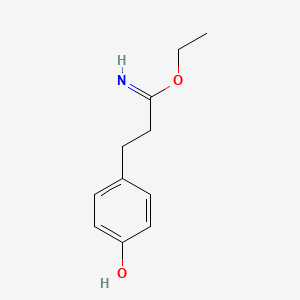
N-(4-acetamidophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20N6O4S and its molecular weight is 416.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioactive Metabolite Formation
One significant application in scientific research relates to the bioactive metabolite formation of related compounds like acetaminophen. Acetaminophen, after deacetylation, conjugates with arachidonic acid in the brain and spinal cord to form potent bioactive molecules like N-arachidonoylphenolamine (AM404). This process involves the enzyme fatty acid amide hydrolase and impacts the endocannabinoid system and pain regulation pathways (Högestätt et al., 2005).
Antitumor Activity
Research into related N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has shown potential antitumor activity. Compounds synthesized using a 2-(4-aminophenyl)benzothiazole structure displayed considerable anticancer activity against various human tumor cell lines. This suggests that similar structures could be explored for their antitumor properties (Yurttaş et al., 2015).
Cyto-Genotoxicity Evaluation
The environmental impact and potential toxicity of related compounds like paracetamol (acetaminophen) have been studied using biomarker approaches. For instance, the freshwater bivalve Dreissena polymorpha was exposed to paracetamol to evaluate its sub-lethal effects, demonstrating moderate cyto-genotoxicity. Such studies highlight the environmental considerations of pharmaceuticals and their metabolites (Parolini et al., 2010).
Optoelectronic Properties
The optoelectronic properties of thiazole-based polythiophenes, which can be structurally related to the compound , have been explored for their potential use in electronic devices. Research on thiazole-containing monomers and their conducting polymers has shown promising optical band gaps and switching times, indicating applications in optoelectronics and possibly in gene delivery systems (Camurlu & Guven, 2015; Carreon et al., 2014).
Mechanisms of Action and Pharmacology
The mechanisms of action of acetaminophen, a related compound, continue to be a subject of research due to its analgesic and antipyretic effects. Despite its widespread use, the precise mechanisms contributing to its pharmacological activities remain partially understood. This gap in knowledge underscores the importance of research into bioactive compounds and their effects on human health (Toussaint et al., 2010).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-10(25)19-11-5-7-12(8-6-11)20-13(26)9-29-17-21-14-15(22(17)2)23(3)18(28)24(4)16(14)27/h5-8H,9H2,1-4H3,(H,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJRPHNLIISVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2524510.png)
![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B2524515.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)




![2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2524525.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2524530.png)

